molecular formula C18H16N2O3 B2741467 1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide CAS No. 881567-67-5

1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide

Cat. No.: B2741467
CAS No.: 881567-67-5
M. Wt: 308.337
InChI Key: OYKVTHGWGIJBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide is a heterocyclic compound with a unique structure that includes an imidazole ring substituted with carboxyethyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-diphenylimidazole with ethyl chloroacetate, followed by oxidation to introduce the 3-oxide functionality. The reaction conditions often require the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the 3-oxide group to a hydroxyl group.

    Substitution: The carboxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized imidazole derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves the inhibition or activation of biochemical pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

  • 1-(1-Carboxyethyl)-1H-benzotriazole 3-oxide
  • 1-(1-Carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide

Comparison: 1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide is unique due to the presence of diphenyl groups, which can enhance its stability and biological activity compared to similar compounds

Properties

IUPAC Name

2-(3-oxido-4,5-diphenylimidazol-3-ium-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-13(18(21)22)19-12-20(23)17(15-10-6-3-7-11-15)16(19)14-8-4-2-5-9-14/h2-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKVTHGWGIJBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=[N+](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.